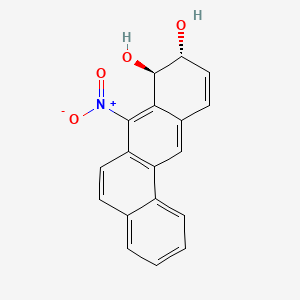
Ccris 5867
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ccris 5867 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS). This database contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results. Developed by the National Cancer Institute (NCI), CCRIS provides historical information from studies cited in primary journals, current awareness tools, NCI reports, and other sources .
Preparation Methods
The synthetic routes and reaction conditions for Ccris 5867 are not explicitly detailed in the available literature. industrial production methods typically involve standard organic synthesis techniques, including multi-step reactions with purification processes such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Ccris 5867 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ccris 5867 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies related to chemical carcinogenesis and mutagenesis.
Biology: Employed in biological assays to understand its effects on cellular processes and genetic material.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of tumor promotion and inhibition.
Industry: Utilized in the development of safety guidelines and regulations for chemical handling and exposure.
Mechanism of Action
The mechanism of action of Ccris 5867 involves its interaction with cellular components, leading to genetic mutations and carcinogenesis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair. The exact molecular targets and pathways are still under investigation, but it is known to cause DNA damage, leading to mutations and potentially cancer .
Comparison with Similar Compounds
Ccris 5867 can be compared with other similar compounds, such as:
Aromatic amines: Known for their mutagenic and carcinogenic properties.
Aromatic nitro compounds: Also associated with mutagenicity and carcinogenicity.
Epoxides: Reactive compounds that can form covalent bonds with DNA, leading to mutations.
This compound is unique in its specific structure and the particular pathways it affects, making it a valuable compound for research in chemical carcinogenesis .
Properties
CAS No. |
87259-00-5 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H13NO4/c20-15-8-6-11-9-14-12-4-2-1-3-10(12)5-7-13(14)17(19(22)23)16(11)18(15)21/h1-9,15,18,20-21H/t15-,18+/m1/s1 |
InChI Key |
LREBZIARNANHNE-QAPCUYQASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@H]([C@@H](C4=C3[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















